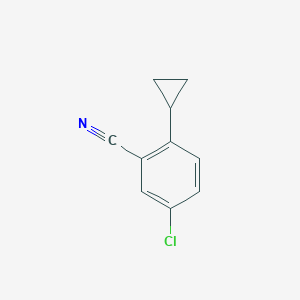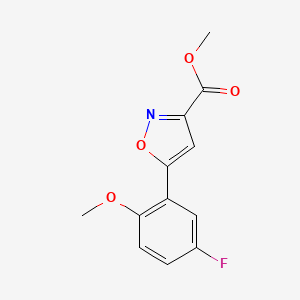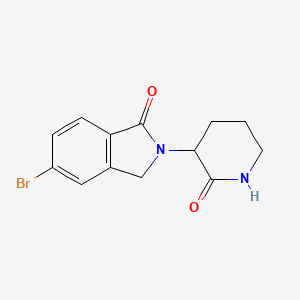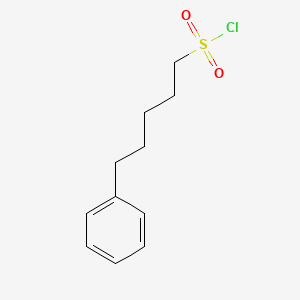
5-Chloro-2-cyclopropylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 5th position and a cyclopropyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the chlorination of 2-cyclopropylbenzonitrile. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Another method involves the cyclopropanation of 5-chlorobenzonitrile. This can be achieved using cyclopropylcarbene generated from diazomethane and a suitable catalyst, such as rhodium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: 5-Methoxy-2-cyclopropylbenzonitrile.
Reduction: 5-Chloro-2-cyclopropylbenzylamine.
Oxidation: 5-Chloro-2-cyclopropylbenzoic acid.
Aplicaciones Científicas De Investigación
5-Chloro-2-cyclopropylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may exhibit activity against certain diseases.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-cyclopropylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of cell membrane integrity or inhibition of essential enzymes in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzonitrile: Similar structure but lacks the cyclopropyl group.
5-Chloro-2-methylbenzonitrile: Similar structure but has a methyl group instead of a cyclopropyl group.
5-Chloro-2-phenylbenzonitrile: Similar structure but has a phenyl group instead of a cyclopropyl group.
Uniqueness
5-Chloro-2-cyclopropylbenzonitrile is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzonitrile core. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H8ClN |
|---|---|
Peso molecular |
177.63 g/mol |
Nombre IUPAC |
5-chloro-2-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H8ClN/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-5,7H,1-2H2 |
Clave InChI |
OJCCGKBPNJPZJN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-5-isoindolinyl]piperidine-4-carbaldehyde](/img/structure/B13694050.png)
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)





![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)


![2-Methylfuro[3,2-b]pyridine 4-oxide](/img/structure/B13694115.png)
